

3,4-Dichloro-7-azaindole structure and nomenclature

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dichloro-1*H*-pyrrolo[2,3-*b*]pyridine

Cat. No.: B3032224

[Get Quote](#)

An In-Depth Technical Guide to 3,4-Dichloro-7-Azaindole: Structure, Nomenclature, and Synthesis

Executive Summary

This technical guide provides a comprehensive overview of 3,4-Dichloro-7-azaindole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 7-azaindole scaffold, which is recognized as a "privileged structure," this molecule serves as a versatile building block for the synthesis of complex therapeutic agents, particularly kinase inhibitors. This document elucidates the precise chemical structure, systematic nomenclature, and physicochemical properties of 3,4-Dichloro-7-azaindole. Furthermore, it details common synthetic pathways with an explanatory, step-by-step protocol and discusses its applications, thereby serving as an essential resource for researchers and professionals in the field of drug development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1*H*-pyrrolo[2,3-*b*]pyridine) framework is a bicyclic heterocycle that is bioisosteric to indole and purine bases.^{[1][2]} This structural similarity allows it to mimic these crucial biological molecules, making it a highly valuable scaffold in medicinal chemistry. The defining feature of the 7-azaindole core is the presence of a pyridine nitrogen at position 7 and

a pyrrole nitrogen at position 1. This arrangement provides both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), enabling it to form strong, bidentate hydrogen bonds with the hinge region of many protein kinases.[3]

This unique binding capability has led to the development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib for melanoma treatment.[1][3] The versatility of the azaindole ring system, which has five distinct sites for substitution, allows for fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its target-binding affinity and pharmacokinetic profile.[3][4]

Within this important class of compounds, halogenated derivatives like 3,4-Dichloro-7-azaindole are particularly crucial. The chlorine substituents serve two primary roles: they can act as reactive handles for further chemical modification through cross-coupling reactions, and they can modulate the electronic properties of the ring system, often enhancing binding affinity to target proteins. This guide focuses specifically on the 3,4-dichloro substituted variant, providing the foundational knowledge required for its effective use in research and synthesis.

Nomenclature and Structure Elucidation

A precise understanding of a molecule's name and structure is fundamental to scientific communication and experimental design.

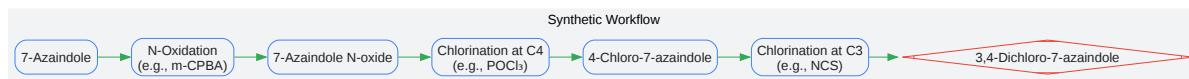
Systematic and Common Nomenclature

- Systematic IUPAC Name: The official name according to the International Union of Pure and Applied Chemistry (IUPAC) is **3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine**. This name describes a pyrrole ring fused to a pyridine ring at the 'b' face (the 2,3-position of the pyrrole). The "1H" indicates the position of the hydrogen on the pyrrole nitrogen, and "3,4-Dichloro" specifies the locations of the chlorine atoms on the bicyclic system.
- Common Name: The compound is widely referred to as 3,4-Dichloro-7-azaindole. This name is derived from its relationship to indole, with an "aza" prefix indicating the replacement of a carbon atom with a nitrogen atom at position 7.
- CAS Number: The Chemical Abstracts Service registry number for this specific compound is 866637-37-2.

Chemical Structure

The core of 3,4-Dichloro-7-azaindole is a planar, bicyclic aromatic system. The fusion of the five-membered pyrrole ring and the six-membered pyridine ring creates a rigid scaffold. The two chlorine atoms are attached to adjacent carbon atoms, C3 and C4, which are part of the pyrrole and pyridine rings, respectively.

Below is a diagram of the chemical structure with standard atom numbering.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3,4-Dichloro-7-azaindole structure and nomenclature]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3032224#3-4-dichloro-7-azaindole-structure-and-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com